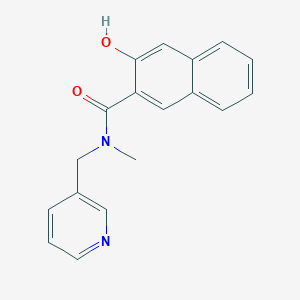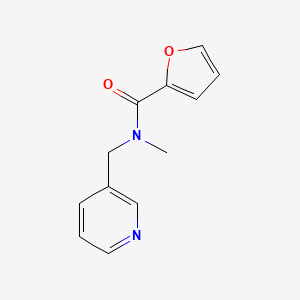
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide, also known as JNJ-54175446, is a chemical compound that belongs to the class of cyclopropanecarboxamide derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine.
作用机制
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide works by selectively inhibiting the activity of CK1δ, which leads to the disruption of various cellular processes that are regulated by this protein kinase. This disruption can lead to the induction of apoptosis in cancer cells, the restoration of circadian rhythms in sleep disorders, and the prevention of neurodegeneration in Alzheimer's disease.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells, restore circadian rhythms in sleep disorders, and prevent neurodegeneration in Alzheimer's disease. N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has also been shown to have a low toxicity profile, making it a promising candidate for further development.
实验室实验的优点和局限性
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high selectivity for CK1δ, its low toxicity profile, and its potential therapeutic applications in various diseases. However, it also has some limitations, such as its relatively low solubility in aqueous solutions and its high cost of synthesis.
未来方向
There are several future directions for the research and development of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide. One possible direction is to explore its potential therapeutic applications in other diseases such as Parkinson's disease, Huntington's disease, and diabetes. Another direction is to develop more efficient and cost-effective synthesis methods for N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide, which could lead to its widespread availability for scientific research. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide, which could provide valuable insights into the regulation of various cellular processes.
In conclusion, N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide is a promising chemical compound that has potential applications in various fields of medicine. Its high selectivity for CK1δ, low toxicity profile, and potential therapeutic applications make it a promising candidate for further research and development. The future directions for the research and development of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide are vast, and further studies are needed to fully explore its potential applications in the field of medicine.
合成方法
The synthesis of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide involves the reaction between N-methylcyclopropanecarboxamide and pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a one-pot three-component reaction, which yields the desired product in good yield and purity.
科学研究应用
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields of medicine. It has been found to be a potent and selective inhibitor of the protein kinase CK1δ, which is involved in the regulation of various cellular processes such as circadian rhythms, DNA repair, and cell division. N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and sleep disorders.
属性
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(11(14)10-4-5-10)8-9-3-2-6-12-7-9/h2-3,6-7,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDVZLNJWIISBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)

![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)
![[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)

![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)
![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)